1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[4,3-a]quinazoline core. Key structural features include:
- A 4-fluorophenyl group attached via a thioether linkage at position 1 of the triazole ring.
- A 5-oxo-4,5-dihydroquinazoline moiety, contributing to hydrogen-bonding interactions.
The synthesis likely involves S-alkylation of a triazole-thione precursor with 2-bromo-4′-fluoroacetophenone, followed by functionalization of the quinazoline ring (inferred from and ) . Spectral confirmation would include IR bands for C=O (~1660–1680 cm⁻¹) and absence of S-H stretching (~2500–2600 cm⁻¹), consistent with thione tautomer stability .
Properties
CAS No. |
1114653-21-2 |
|---|---|
Molecular Formula |
C26H28FN5O3S |
Molecular Weight |
509.6 |
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O3S/c1-15(2)12-28-23(34)18-7-10-20-21(11-18)32-25(31(24(20)35)13-16(3)4)29-30-26(32)36-14-22(33)17-5-8-19(27)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,28,34) |
SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)F)CC(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thioether group , which enhances the compound's reactivity and biological profile.
- Functionalization at the quinazoline core , allowing for modifications that can improve potency against specific biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties . For instance:
- In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and MV4-11 (acute myeloid leukemia) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key signaling pathways associated with cancer cell survival and proliferation.
- Induction of reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells.
- Modulation of apoptotic pathways , enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound against several cancer cell lines using the MTT assay. The results indicated:
- An IC50 value of approximately 10 µM against A549 cells, significantly lower than that of standard chemotherapeutic agents like cisplatin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of its action:
- The compound was shown to activate caspase pathways, leading to apoptosis in treated cancer cells. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with this compound .
Comparative Biological Activity
The table below summarizes the biological activity of this compound compared to other similar compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl... | A549 | 10 | Apoptosis induction |
| Compound X | A549 | 25 | Cell cycle arrest |
| Compound Y | MV4-11 | 15 | ROS production |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural homology with triazoloquinazoline and quinazoline derivatives reported in the literature. Below is a comparative analysis:
Key Research Findings and Implications
The thioether linkage (vs. sulfonyl in ) reduces electron-withdrawing effects, possibly increasing nucleophilic reactivity at the triazole ring .
Tautomeric Stability :
The target compound’s thione tautomer is stabilized by conjugation with the quinazoline ring, as evidenced by IR absence of S-H bands (~2500–2600 cm⁻¹) .
Synthetic Challenges : Functionalization at position 8 (carboxamide) requires precise stoichiometry to avoid N-alkylation side products, a common issue in triazoloquinazoline synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
